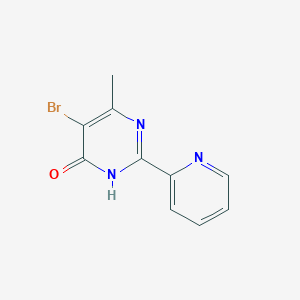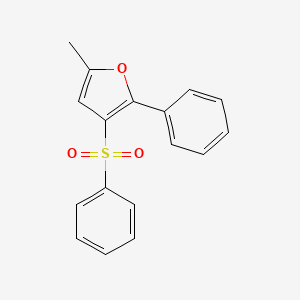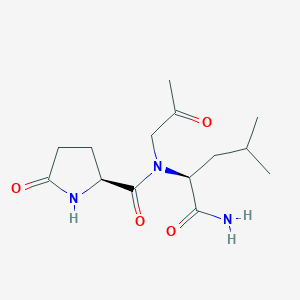
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups, making it a subject of interest for chemists and biochemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and oxo groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and oxo groups can be introduced through various chemical reactions, such as amination and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives with amino and oxo functional groups. Examples include:
- (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide analogs with different substituents.
- Other pyrrolidine-based compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.
Propiedades
Fórmula molecular |
C14H23N3O4 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)6-11(13(15)20)17(7-9(3)18)14(21)10-4-5-12(19)16-10/h8,10-11H,4-7H2,1-3H3,(H2,15,20)(H,16,19)/t10-,11-/m0/s1 |
Clave InChI |
ZUJLOLBXAMAMGC-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)N(CC(=O)C)C(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CC(C)CC(C(=O)N)N(CC(=O)C)C(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


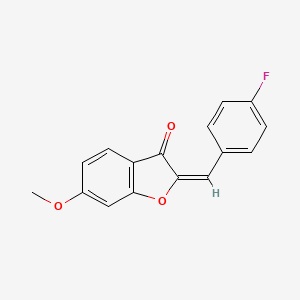
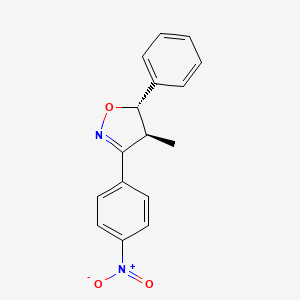
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
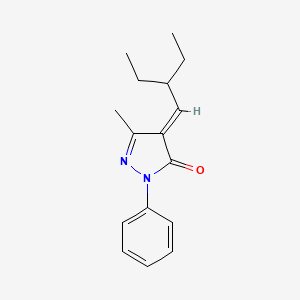
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)


